4-(2-(4-Quinolinyl)vinyl)-1,3-benzenediamine
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Overview
Description
4-(2-(4-Quinolinyl)vinyl)-1,3-benzenediamine, commonly known as QV, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QV is a fluorescent molecule that can be synthesized using different methods, and its mechanism of action and biochemical effects have been extensively studied.
Mechanism Of Action
QV binds to DNA and RNA, resulting in the inhibition of their synthesis. QV also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The inhibition of DNA and RNA synthesis and topoisomerase II activity leads to the induction of apoptosis, a process of programmed cell death.
Biochemical And Physiological Effects
QV has been shown to have antitumor, antiviral, and antibacterial activities. QV has been tested against various cancer cell lines, including breast cancer, lung cancer, and leukemia, and has been found to induce apoptosis in these cells. QV has also been shown to inhibit the replication of HIV and hepatitis C virus. In addition, QV has been shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
Advantages And Limitations For Lab Experiments
QV has several advantages for lab experiments, including its high fluorescence intensity, low toxicity, and easy synthesis. QV can be easily synthesized using different methods, and its fluorescence intensity allows for its detection at low concentrations. However, QV also has some limitations, including its instability in aqueous solutions and its potential for non-specific binding to proteins.
Future Directions
For research on QV include the development of imaging probes, the optimization of QV derivatives for drug discovery, and the exploration of its potential applications in nanotechnology and materials science.
Synthesis Methods
QV can be synthesized using different methods, including the Suzuki coupling reaction and the Sonogashira coupling reaction. The former method involves the reaction of 4-bromo-1,3-benzenediamine and 2-(4-quinolinyl)boronic acid in the presence of a palladium catalyst, while the latter method involves the reaction of 4-iodo-1,3-benzenediamine and 2-ethynyl-4-quinolinecarboxylic acid in the presence of a copper catalyst. Both methods result in the formation of QV, which can be purified using column chromatography.
Scientific Research Applications
QV has been used in various scientific research applications, including fluorescence microscopy, bioimaging, and drug discovery. QV is a fluorescent molecule that can be used to label specific proteins or organelles in cells, allowing for their visualization under a fluorescence microscope. QV has also been used as a bioimaging agent for the detection of cancer cells and other diseases. In drug discovery, QV has been used as a lead compound for the development of new drugs targeting specific diseases.
properties
CAS RN |
53-98-5 |
---|---|
Product Name |
4-(2-(4-Quinolinyl)vinyl)-1,3-benzenediamine |
Molecular Formula |
C17H15N3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C17H15N3/c18-14-8-7-13(16(19)11-14)6-5-12-9-10-20-17-4-2-1-3-15(12)17/h1-11H,18-19H2/b6-5+ |
InChI Key |
CDOBUXAOEVPRNM-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=C(C=C(C=C3)N)N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=C(C=C(C=C3)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=C(C=C(C=C3)N)N |
Other CAS RN |
53-98-5 |
Origin of Product |
United States |
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